trans-Benzo[a]pyrene-4,5-dihydrodiol
Description
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Structure
3D Structure
Properties
CAS No. |
62600-10-6 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |
InChI Key |
OYOQHRXJXXTZII-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origin of Product |
United States |
Contextualization of Trans Benzo a Pyrene 4,5 Dihydrodiol Within Polycyclic Aromatic Hydrocarbon Research
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Biological Systems
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds with two or more fused benzene (B151609) rings. researchgate.net They are formed during the incomplete burning of organic materials such as coal, oil, gas, wood, and garbage. researchgate.netnih.gov As a result, PAHs are widespread environmental contaminants found in the air, water, and soil. nih.govnih.gov Their presence in the environment is a significant concern due to their carcinogenic, mutagenic, and teratogenic properties. researchgate.netnih.gov
The toxicity of PAHs varies with their molecular structure. Low-molecular-weight PAHs, consisting of two or three rings, are acutely toxic but generally not carcinogenic. nih.gov In contrast, high-molecular-weight PAHs, with four or more rings, are often carcinogenic and mutagenic. researchgate.netnih.gov Benzo[a]pyrene (B130552) (B[a]P), a five-ring PAH, is one of the most well-studied and potent carcinogens in this class. researchgate.netresearchgate.net PAHs can enter the human body through inhalation of contaminated air, consumption of contaminated food and water, and skin contact. nih.gov Once inside the body, they can be metabolized into reactive compounds that can bind to DNA, leading to mutations and potentially cancer. nih.govresearchgate.net
Role of Benzo[a]pyrene Metabolism in Chemical Carcinogenesis Research
Benzo[a]pyrene (B[a]P) is not inherently carcinogenic but requires metabolic activation to exert its cancer-causing effects. nih.govresearchgate.net This process is primarily carried out by a family of enzymes known as cytochrome P450s (CYPs), particularly CYP1A1 and CYP1B1. researchgate.netnih.gov These enzymes are involved in Phase I metabolism, which introduces or exposes functional groups on the B[a]P molecule, making it more water-soluble and easier to excrete. However, this process can also generate highly reactive intermediates. researchgate.net
The main pathway for B[a]P's metabolic activation involves a series of enzymatic reactions that ultimately form benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govpnas.org These diol epoxides are considered the ultimate carcinogens of B[a]P because they can readily react with the purine (B94841) bases in DNA, forming bulky DNA adducts. nih.govwikipedia.org These adducts can disrupt DNA replication and repair, leading to mutations in critical genes like the TP53 tumor suppressor gene, a common event in human lung cancer. nih.govnih.gov
There are other metabolic pathways for B[a]P, including the formation of quinones and radical cations, which can also contribute to its carcinogenicity through the generation of reactive oxygen species (ROS) and the formation of DNA adducts. researchgate.net The balance between these activation pathways and detoxification pathways, where enzymes like epoxide hydrolase and various Phase II enzymes conjugate and eliminate the metabolites, is crucial in determining an individual's susceptibility to B[a]P-induced cancer. researchgate.netresearchgate.net
Positioning of trans-Benzo[a]pyrene-4,5-dihydrodiol as a Key Metabolic Intermediate
Within the complex metabolic network of benzo[a]pyrene, this compound holds a significant position. It is a metabolite formed from the action of epoxide hydrolase on benzo[a]pyrene-4,5-oxide, an initial product of B[a]P oxidation by cytochrome P450 enzymes. acs.org For a long time, the formation of trans-B[a]P-4,5-diol was primarily considered a detoxification pathway, as it was seen as a step towards eliminating the B[a]P molecule from the body. nih.govacs.org
However, research has revealed a more complex role for this dihydrodiol. While the oxidation of B[a]P at the 4 and 5 positions can lead to an inactive metabolite that is excreted, trans-B[a]P-4,5-diol itself can undergo further metabolic processing. nih.govacs.org Studies have shown that it can be further metabolized to form a series of B[a]P-bis-diols and can also be metabolically activated to form stable DNA adducts. acs.org This indicates that the pathway involving trans-B[a]P-4,5-diol is not solely a detoxification route but can also contribute to the genotoxic effects of B[a]P.
Metabolic Fate of Benzo[a]pyrene
| Precursor | Enzyme | Product | Significance |
|---|---|---|---|
| Benzo[a]pyrene | Cytochrome P450 | Benzo[a]pyrene-4,5-oxide | Initial epoxidation product |
| Benzo[a]pyrene-4,5-oxide | Epoxide Hydrolase | This compound | Key metabolic intermediate |
| This compound | Cytochrome P450 | Benzo[a]pyrene-bis-diols | Further metabolic products |
| This compound | Metabolic Activation | DNA Adducts | Genotoxic potential |
| Benzo[a]pyrene | Cytochrome P450 | Benzo[a]pyrene-7,8-epoxide | Precursor to ultimate carcinogen |
| Benzo[a]pyrene-7,8-epoxide | Epoxide Hydrolase | Benzo[a]pyrene-7,8-dihydrodiol | Proximate carcinogen |
Current Research Paradigms and Unaddressed Questions Pertaining to this compound
Current research continues to explore the intricate details of benzo[a]pyrene metabolism and the precise role of its various metabolites, including this compound. One area of active investigation is the competition between different metabolic pathways. For instance, the relative contributions of the cytochrome P450 pathway and the aldo-keto reductase (AKR) pathway in activating PAH trans-dihydrodiols are being compared. acs.org Understanding the kinetic parameters and the influence of the cellular redox state on which pathway predominates is crucial for assessing cancer risk. acs.org
The influence of genetic polymorphisms on the enzymes involved in B[a]P metabolism is another significant research focus. researchgate.netoup.com Variations in genes like CYP1A1 and EPHX1 can alter an individual's ability to metabolize PAHs, potentially leading to increased or decreased production of carcinogenic metabolites. researchgate.netoup.com This can explain why some individuals are more susceptible to the carcinogenic effects of PAHs than others.
Despite decades of research, several questions regarding this compound remain. The full spectrum of its downstream metabolites and their specific biological activities are not completely elucidated. The precise mechanisms by which it is further activated to form DNA adducts and the specific enzymes involved require more detailed investigation. acs.org Furthermore, the interplay between the formation of trans-B[a]P-4,5-diol and other metabolic pathways, and how this balance is influenced by factors like co-exposures to other chemicals and individual genetic makeup, is an area that warrants further study. The potential for transgenerational effects of B[a]P exposure, including through metabolites like trans-B[a]P-4,5-dihydrodiol, is also an emerging area of research. researchgate.net
Biotransformation Pathways and Enzymatic Regulation of Trans Benzo a Pyrene 4,5 Dihydrodiol
Formation of trans-Benzo[a]pyrene-4,5-dihydrodiol from Benzo[a]pyrene (B130552)
The initial conversion of benzo[a]pyrene to this compound is a two-step enzymatic process primarily mediated by cytochrome P450 monooxygenases and epoxide hydrolase.
Cytochrome P450-Mediated Epoxidation and Epoxide Hydrolase Activity
The metabolic activation of benzo[a]pyrene is initiated by cytochrome P450 (CYP) enzymes, which catalyze the mono-oxygenation of the procarcinogen to form various arene oxides. nih.gov Specifically, the formation of benzo[a]pyrene-4,5-oxide occurs at the K-region of the molecule. This epoxidation reaction is a critical activation step. nih.gov Following its formation, the highly reactive benzo[a]pyrene-4,5-oxide is a substrate for microsomal epoxide hydrolase (mEH). oup.comoup.com This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of the corresponding trans-dihydrodiol, namely trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene (trans-B[a]P-4,5-diol). acs.orgnih.gov This enzymatic hydration is generally considered a detoxification pathway for the K-region epoxide. acs.org
The formation of dihydrodiols from benzo[a]pyrene has been demonstrated in various systems, including rat liver microsomal fractions and cultured human and murine skin cells. nih.govnih.gov In human epidermis, the activity of epoxide hydrolase has been measured at approximately 25 pmol of B[a]P 4,5-diol per minute per milligram of protein. nih.gov
K-Region Dihydrodiol Formation and Stereochemical Considerations
The 4,5-double bond of benzo[a]pyrene is known as the K-region, and the formation of a dihydrodiol at this position is a significant metabolic event. acs.org The enzymatic processes involved in the formation of trans-B[a]pyrene-4,5-dihydrodiol are stereoselective, meaning that different stereoisomers of the product can be formed.
The stereochemistry of the initial epoxidation step is dependent on the specific cytochrome P450 isozyme involved. nih.gov For instance, liver microsomes from untreated rats produce a nearly racemic mixture of benzo[a]pyrene-4,5-epoxide, with a 4R,5S to 4S,5R enantiomer ratio of 48:52. nih.gov However, microsomes from rats treated with phenobarbital or 3-methylcholanthrene show a shift in this ratio to 40:60 and 5:95, respectively, indicating a preference for the formation of the 4S,5R-epoxide by the induced P450 isozymes. nih.gov
The subsequent hydrolysis of the epoxide by epoxide hydrolase is also stereospecific. The major enantiomer of the dihydrodiols formed by liver enzymes from benzo[a]anthracene, a related polycyclic aromatic hydrocarbon, possesses R,R absolute stereochemistry. sci-hub.senih.gov In the case of benzo[a]pyrene metabolism in the bacterium Mycobacterium vanbaalenii PYR-1, the formation of benzo[a]pyrene cis-4,5-dihydrodiol was observed with a 30% 4S,5R and 70% 4R,5S absolute stereochemistry. asm.org It is important to note that bacterial pathways can differ from mammalian metabolism, which typically produces trans-dihydrodiols via the epoxide hydrolase pathway.
Further Metabolic Transformations of this compound
Contrary to being solely a detoxification product, trans-B[a]pyrene-4,5-dihydrodiol can undergo further metabolic transformations, leading to the formation of more complex and potentially reactive species.
Formation of Benzo[a]pyrene Bis-Diols (e.g., trans,trans-B[a]P-4,5:7,8-bis-diols)
Studies utilizing rat liver microsomes induced with β-naphthoflavone have demonstrated that trans-B[a]P-4,5-diol is a substrate for further metabolism, leading to the formation of six major products identified as bis-diols. nih.govresearchgate.net These include:
Two diastereomers of trans,trans-4,5:7,8-tetrahydroxy-4,5:7,8-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-4,5:7,8-bis-diol)
Two diastereomers of trans,trans-4,5:9,10-tetrahydroxy-4,5:9,10-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-4,5:9,10-bis-diol)
Two diastereomers of trans,trans-1,2:4,5-tetrahydroxy-1,2:4,5-tetrahydrobenzo[a]pyrene (trans,trans-B[a]P-1,2:4,5-bis-diol)
The formation of these bis-diols indicates that the K-region dihydrodiol can be further oxidized at other positions on the benzo[a]pyrene ring system. nih.gov
Identification of Other Downstream Metabolites
Beyond the formation of bis-diols, the metabolic cascade of trans-B[a]pyrene-4,5-dihydrodiol can lead to the generation of DNA adducts. nih.gov Research has shown that the microsomal activation of trans-B[a]P-4,5-diol in the presence of calf thymus DNA results in the formation of four stable polar DNA adducts. acs.orgnih.gov Further investigation revealed that these DNA adducts are derived from the metabolic activation of the trans,trans-B[a]P-4,5:7,8-bis-diols, implicating these bis-diols as intermediates in the formation of genotoxic products. acs.orgnih.gov
In bacterial degradation pathways, the initial oxidation product, benzo[a]pyrene-4,5-dihydrodiol, can be further metabolized to downstream products such as 5-hydroxychrysene and 2-hydroxy-1-naphthoic acid. rsc.org
Characterization of Enzymatic Systems Involved in this compound Metabolism
A variety of enzymatic systems are responsible for the biotransformation of benzo[a]pyrene and its metabolites, including trans-B[a]pyrene-4,5-dihydrodiol.
The initial epoxidation of benzo[a]pyrene at the 4,5-position is catalyzed by several cytochrome P450 isoforms. In humans, P450 1A1, 1A2, and 1B1 are known to form this metabolite. acs.org Similarly, in rats, P450 2A1 and 2B1, and in mice, P450 1A1 and 1A2, are involved in this reaction. acs.org The subsequent hydrolysis of the resulting epoxide is carried out by microsomal epoxide hydrolase (mEH). kcl.ac.uknih.gov
The further metabolism of trans-B[a]pyrene-4,5-dihydrodiol to bis-diols is also mediated by cytochrome P450 enzymes. nih.gov The specific isoforms involved in these subsequent oxidation steps have not been fully elucidated but are likely to be the same or similar to those involved in the initial metabolism of the parent benzo[a]pyrene. The formation of DNA adducts from the bis-diols suggests the involvement of enzymes that can generate reactive intermediates capable of covalently binding to DNA. nih.gov
Table 1: Key Enzymes in the Biotransformation of this compound
| Metabolic Step | Precursor | Product | Key Enzymes |
|---|---|---|---|
| Epoxidation | Benzo[a]pyrene | Benzo[a]pyrene-4,5-oxide | Cytochrome P450 (e.g., 1A1, 1A2, 1B1) |
| Hydrolysis | Benzo[a]pyrene-4,5-oxide | This compound | Microsomal Epoxide Hydrolase (mEH) |
| Dihydroxylation | This compound | Benzo[a]pyrene Bis-Diols | Cytochrome P450 |
| Adduct Formation | Benzo[a]pyrene Bis-Diols | DNA Adducts | Cytochrome P450 |
Role of Specific Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP1B1)
Cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A1, CYP1A2, and CYP1B1, are central to the phase I metabolism of xenobiotics, including polycyclic aromatic hydrocarbons like benzo[a]pyrene and its metabolites. researchgate.net These enzymes are involved in the initial oxidation of benzo[a]pyrene to form epoxides, which are then hydrated to dihydrodiols. nih.gov Specifically, recombinant human P450 1A1, 1A2, and 1B1 are known to form this compound. acs.org
CYP1A1, in particular, exhibits a high capacity for benzo[a]pyrene metabolism. oup.comoup.com Studies have shown that CYP1A1 and CYP1B1 are the principal catalysts in the metabolic activation of benzo[a]pyrene. nih.govoup.com The expression of CYP1A1 and CYP1B1 genes is regulated by the aryl hydrocarbon receptor (AhR). nih.govmdpi.com While CYP1A1 is considered a key enzyme for both the generation and reduction of the ultimate carcinogenic metabolite, (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), CYP1B1 is thought to primarily contribute to the metabolic activation of benzo[a]pyrene. nih.gov
The metabolic activity of these CYP isoforms on benzo[a]pyrene and its dihydrodiols can be influenced by genetic polymorphisms. For instance, variants of human CYP1A1, such as CYP1A1.1 (wild-type), CYP1A1.2, and CYP1A1.4, exhibit different catalytic activities towards benzo[a]pyrene, with the wild-type showing the highest total metabolism. oup.com
Contribution of Epoxide Hydrolases
Epoxide hydrolases (EH) are critical phase I enzymes that catalyze the hydrolysis of epoxides to their corresponding trans-dihydrodiols. oup.com Microsomal epoxide hydrolase (mEH or EPHX1) plays a significant role in the metabolism of benzo[a]pyrene by converting benzo[a]pyrene-4,5-oxide to this compound. nih.govacs.org This conversion is generally considered a detoxification step. acs.org
The activity of epoxide hydrolase can significantly influence the metabolic fate of benzo[a]pyrene and its metabolites. For instance, the induction of nuclear epoxide hydrolase has been shown to decrease the binding of 9-hydroxy-benzo[a]pyrene-4,5-oxide to nuclear DNA. oup.com Conversely, inhibition of epoxide hydrolase can lead to an increase in the binding of certain epoxide metabolites to DNA. oup.com It has been observed that epoxide hydrolase is highly inhibitory to the binding of 9-hydroxybenzo[a]pyrene-4,5-oxide to nuclear DNA. oup.com The enzyme is not considered a rate-limiting factor for the formation of benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide from benzo[a]pyrene in systems with a high ratio of epoxide hydrolase to monooxygenase activities, such as in rat liver nuclei. oup.com
Involvement of Aldo-Keto Reductases and Other Metabolizing Enzymes
Aldo-keto reductases (AKRs) represent an alternative pathway for the metabolic activation of polycyclic aromatic hydrocarbon trans-dihydrodiols. pnas.org These enzymes catalyze the NAD(P)+-dependent oxidation of trans-dihydrodiols to form reactive and redox-active o-quinones. acs.org Specifically, AKRs can divert PAH trans-dihydrodiols to produce ketols that rearrange to catechols, which then undergo oxidation to o-quinones. pnas.org
While cytochrome P450 enzymes are kinetically more efficient in the activation of (±)-B[a]P-7,8-diol on a mole-for-mole basis, AKRs can play a more significant role when the cellular redox state is altered. acs.org It has been demonstrated that AKR enzymes may effectively compete with P450 1A1/1B1 for the activation of PAH trans-dihydrodiols in human lung cells. acs.org However, studies using human lung adenocarcinoma (A549) cells did not observe the production of intracellular reactive oxygen species with trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene, an AKR substrate, in contrast to its regioisomer, B[a]P-7,8-trans-dihydrodiol. pnas.orgnih.gov
In Vitro and In Vivo Metabolic Studies of this compound in Biological Models
The metabolism of this compound has been investigated in a variety of biological systems, providing valuable insights into its biotransformation.
Rat Liver Microsomes
Studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of this compound. In one study, liver microsomes from rats induced with β-naphthoflavone (BNF) metabolized trans-B[a]P-4,5-diol into six major bis-diol products. acs.orgnih.gov These were identified as two diastereomers each of trans,trans-B[a]P-4,5:7,8-bis-diol, trans,trans-B[a]P-4,5:9,10-bis-diol, and trans,trans-B[a]P-1,2:4,5-bis-diol. acs.orgnih.gov Furthermore, these microsomal activations led to the formation of four stable polar DNA adducts, with the trans,trans-B[a]P-4,5:7,8-bis-diols identified as metabolic intermediates in this process. acs.orgnih.gov
| Metabolite Class | Specific Metabolites Identified | Further Observations |
|---|---|---|
| Bis-diols | trans,trans-B[a]P-4,5:7,8-bis-diol (two diastereomers) | Metabolic intermediates in the formation of stable polar DNA adducts. |
| trans,trans-B[a]P-4,5:9,10-bis-diol (two diastereomers) | ||
| trans,trans-B[a]P-1,2:4,5-bis-diol (two diastereomers) |
Bacterial Cultures
Certain bacterial strains have demonstrated the ability to degrade benzo[a]pyrene and its metabolites. For example, Mycobacterium vanbaalenii PYR-1 metabolizes benzo[a]pyrene through both dioxygenase and monooxygenase pathways, leading to the formation of various dihydrodiols, including cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene (benzo[a]pyrene cis-4,5-dihydrodiol). nih.govasm.org This bacterium further metabolizes the cis-4,5-dihydrodiol to ortho-ring fission products like 4-formylchrysene-5-carboxylic acid and 4,5-chrysene-dicarboxylic acid. nih.gov
Another bacterial strain, Pannonibacter sp. JPA3, isolated from oil well production water, was able to remove 80% of an initial 100 mg L⁻¹ of benzo[a]pyrene after 35 days of culture. rsc.org Metabolites identified in this process included BaP-4,5-dihydrodiol and BaP-4,5-epoxide, suggesting an initial oxidation at the C4-C5 positions. rsc.org
| Bacterial Strain | Key Metabolites of Benzo[a]pyrene | Further Metabolites of Dihydrodiols |
|---|---|---|
| Mycobacterium vanbaalenii PYR-1 | benzo[a]pyrene cis-4,5-dihydrodiol, benzo[a]pyrene cis-11,12-dihydrodiol, benzo[a]pyrene trans-11,12-dihydrodiol | 4-formylchrysene-5-carboxylic acid, 4,5-chrysene-dicarboxylic acid (from cis-4,5-dihydrodiol) |
| Pannonibacter sp. JPA3 | BaP-4,5-dihydrodiol, BaP-4,5-epoxide | 5-hydroxychrysene, 2-hydroxy-1-naphthoic acid |
Microalgae
Microalgae have also been investigated for their capacity to metabolize polycyclic aromatic hydrocarbons. The green microalga Selenastrum capricornutum has been shown to favor the formation of dihydrodiols from benzo[a]pyrene. nih.gov Cultures of this microalga were capable of reducing the concentration of benzo[a]pyrene in the liquid medium. nih.gov Marine algae, in general, have been reported to transform benzo[a]pyrene into diols and quinones. mdpi.com
Molecular Mechanisms and Genotoxic Responses Induced by Trans Benzo a Pyrene 4,5 Dihydrodiol
Investigations into Covalent DNA Adduct Formation
The genotoxicity of many polycyclic aromatic hydrocarbons (PAHs) is contingent upon their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. While the bay-region diol epoxides of benzo[a]pyrene (B130552) (B[a]P) are extensively studied, the K-region metabolites, such as trans-Benzo[a]pyrene-4,5-dihydrodiol, also contribute to its carcinogenic profile through the formation of distinct DNA adducts.
The metabolic processing of this compound can lead to the formation of a K-region epoxide, specifically Benzo[a]pyrene-4,5-epoxide. This reactive electrophile is responsible for the subsequent formation of stable covalent DNA adducts. Research has shown that this K-region epoxide can react with DNA, although the adducts formed are different from the ones derived from the bay-region diol epoxide pathway.
Studies characterizing adducts from related K-region epoxides reveal that the most abundant adducts are typically formed through the reaction of the epoxide with the exocyclic amino groups of purine (B94841) bases. nih.govacs.org Specifically, covalent bonds are formed with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.govacs.org For instance, adducts can be formed via attachment to the N2 group of guanine. researchgate.net In some cases, minor adducts involving deoxycytidine have also been identified. nih.govacs.org The precise structure of these adducts is determined by the stereochemistry of the epoxide and the nature of the chemical reaction with the DNA base.
The formation of DNA adducts from this compound is a multi-step process. First, the dihydrodiol is metabolized to its corresponding reactive epoxide, the K-region Benzo[a]pyrene-4,5-epoxide. This conversion is a critical activation step.
Once formed, the epoxide ring can be opened by nucleophilic attack from DNA bases. This ring-opening can occur in two ways: trans or cis to the attacking amino group of the nucleoside. nih.govacs.org The stereochemistry of the parent dihydrodiol and the resulting epoxide significantly influences which type of adduct is preferentially formed. nih.gov Generally, the reaction involves the formation of a covalent bond between one of the carbon atoms of the epoxide (e.g., C5a) and the exocyclic nitrogen of a DNA base. nih.govnih.gov Studies on analogous non-planar dihydrodiol epoxides have shown that the stereochemical properties of the molecule can dictate a preference for forming either cis or trans adducts. nih.gov For many dihydrodiol epoxides, trans adducts have been observed to predominate over cis adducts. nih.gov The conformation of the dihydrodiol (pseudo-diaxial vs. pseudo-diequatorial) can also influence its interaction with the DNA helix, thereby affecting its reactivity and the type of adducts formed. nih.gov
The DNA adducts derived from the K-region this compound differ significantly from those formed by the parent compound, Benzo[a]pyrene (B[a]P), which is primarily activated via the bay-region pathway.
The main metabolic activation pathway for B[a]P involves its conversion to (+)-anti-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netnih.gov This bay-region diol epoxide reacts predominantly with the N2 position of deoxyguanosine and, to a lesser extent, with deoxyadenosine. nih.govacs.org These BPDE-DNA adducts are considered the major contributors to the mutagenicity and carcinogenicity of B[a]P. researchgate.net
Cellular Genotoxic Activities of this compound
The formation of DNA adducts by this compound and its metabolites initiates a cascade of cellular responses, including direct DNA damage and the promotion of neoplastic transformation in susceptible cell lines.
The metabolic activation of benzo[a]pyrene and its derivatives is a known source of significant DNA damage. The reactive metabolites, including epoxides derived from dihydrodiols, can form covalent adducts that distort the DNA helix. This process can lead to the formation of DNA strand breaks. researchgate.net The parent compound, B[a]P, has been shown to increase DNA double-strand breaks (DSBs) both in vitro and in vivo. nih.gov This damage is often a consequence of the cell's attempt to repair bulky adducts or can result from the generation of reactive oxygen species during the metabolic processing of the PAH. researchgate.netnih.gov While much of the research has focused on the bay-region metabolite BPDE, the K-region pathway involving this compound also contributes to the genotoxic load, which can manifest as DNA strand breaks and other forms of genomic instability. researchgate.netresearchgate.net
The C3H10T1/2 mouse embryo fibroblast cell line is a well-established model for assessing the morphological transforming potential of chemical carcinogens. oup.comresearchgate.net Studies have demonstrated that K-region dihydrodiols of PAHs, which were once considered non-toxic metabolic end-products, are indeed capable of inducing morphological cell transformation. researchgate.net
Specifically, trans-B[a]P-4,5-diol has been shown to be active as a tumor initiator when applied directly in mouse skin studies. researchgate.net In cell culture, K-region dihydrodiols of other PAHs have been found to be potent morphological transforming agents in C3H10T1/2 cells. researchgate.netoup.com For example, research on benzo[c]chrysene (B89444) showed that its K-region dihydrodiol was active, suggesting this pathway plays a role in its ability to transform C3H10T1/2 cells. researchgate.net This transforming activity is a key indicator of carcinogenic potential and highlights the biological significance of the metabolic pathway involving this compound. nih.gov The ability of this compound to induce transformed foci in cell culture provides direct evidence of its genotoxic and oncogenic capabilities. researchgate.netoup.com
Interactive Table: Comparative Morphological Transformation Activity
The table below summarizes findings on the transforming activity of various PAHs and their metabolites in C3H10T1/2 cells, providing context for the activity of K-region dihydrodiols.
| Compound | Cell Line | Activity | Finding |
| Dibenzo[a,l]pyrene (DB[a,l]P) | C3H10T1/2 | High | Found to be 3–10 times as potent as B[a]P. oup.com |
| Benzo[a]pyrene (B[a]P) | C3H10T1/2 | High | A benchmark PAH for transformation studies. nih.gov |
| trans-DB[a,l]P-8,9-diol (K-region) | C3H10T1/2 | High | Potent transforming agent, with activity indistinguishable from the parent DB[a,l]P. oup.com |
| trans-B[c]C-7,8-diol (K-region) | C3H10T1/2 | Active | Suggests a role for the K-region pathway in transformation. researchgate.net |
| trans-B[a]P-4,5-diol (K-region) | Mouse Skin | Active | Shown to be slightly active as a tumor initiator in vivo. researchgate.net |
Comparison of Genotoxic Potential with Other Benzo[a]pyrene Metabolites
The genotoxicity of benzo[a]pyrene (B[a]P) is not direct but arises from its metabolic activation into reactive intermediates. The parent compound, B[a]P, is part of a class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are often associated with urban air pollution. nih.govresearchgate.net The metabolic process creates a variety of metabolites, each with a different genotoxic profile. The most extensively studied of these is benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is widely considered the ultimate carcinogenic metabolite of B[a]P. researchgate.netresearchgate.netnih.gov BPDE exerts its genotoxic effects by covalently binding to DNA to form bulky adducts, primarily at the N2 exocyclic amino group of guanine. nih.govresearchgate.net These adducts can disrupt DNA replication, leading to mutations and potentially initiating carcinogenesis. wikipedia.org
Another class of B[a]P metabolites with significant genotoxic potential are o-quinones, which are formed from the oxidation of non-K-region trans-dihydrodiols. nih.gov For instance, the metabolite (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (BP-7,8-diol) can be oxidized to benzo[a]pyrene-7,8-dione (B196088) (BPQ). nih.gov This particular quinone has demonstrated potent genotoxic properties. nih.gov Unlike BPDE which primarily forms stable DNA adducts, BPQ's genotoxicity stems from its ability to undergo redox cycling, which generates reactive oxygen species (ROS) such as the superoxide (B77818) anion radical. nih.gov These ROS can induce extensive DNA fragmentation and strand scission. nih.gov
Interactive Data Table: Genotoxic Mechanisms of B[a]P Metabolites
| Metabolite | Primary Mechanism of Genotoxicity | Type of DNA Damage |
| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Covalent binding to DNA nih.govnih.gov | DNA adducts nih.govwikipedia.org |
| Benzo[a]pyrene-7,8-dione (BPQ) | Generation of Reactive Oxygen Species (ROS) via redox cycling nih.gov | DNA fragmentation and strand scission nih.gov |
| This compound | Precursor subject to further metabolic action; generally less reactive than diol epoxides or quinones. | Not a primary initiator of DNA damage compared to other metabolites. |
Stereochemistry and Enantiomeric Purity in Biological Activity
The biological activity of benzo[a]pyrene metabolites is profoundly influenced by their stereochemistry. The three-dimensional arrangement of atoms in these molecules determines how they interact with the active sites of metabolic enzymes and with biological macromolecules like DNA. The formation of dihydrodiol metabolites from B[a]P is a stereoselective process, resulting in products with specific enantiomeric compositions.
Metabolic studies, for example in the bacterium Mycobacterium vanbaalenii PYR-1, demonstrate this stereoselectivity. This organism oxidizes benzo[a]pyrene at several positions, including the 4,5- (K-region), 9,10-, and 11,12- bonds. nih.gov Analysis of the K-region metabolite, benzo[a]pyrene cis-4,5-dihydrodiol, revealed a specific enantiomeric mixture: 70% of the (4R,5S) enantiomer and 30% of the (4S,5R) enantiomer, indicating a 40% optical purity for the (4R,5S) form. nih.gov This demonstrates that even in microorganisms, the enzymatic oxidation of the pro-chiral B[a]P molecule proceeds with a distinct facial selectivity.
This stereoselectivity is critical because different enantiomers of B[a]P metabolites can have vastly different carcinogenic potentials. The subsequent metabolism of a dihydrodiol to a diol epoxide is also highly stereospecific, and the resulting diol epoxide enantiomers exhibit different abilities to form DNA adducts and induce mutations. For example, it is the (+)-anti-BPDE enantiomer that is the most tumorigenic form derived from B[a]P.
The separation and analysis of these enantiomers are crucial for understanding their specific biological roles. Techniques such as chiral stationary-phase high-performance liquid chromatography (HPLC) are used to resolve and quantify the enantiomeric composition of dihydrodiol metabolites. nih.gov Such methods are essential for correlating specific stereochemical configurations with metabolic pathways and ultimate toxicological outcomes. researchgate.net The absolute configuration and enantiomeric purity are thus key determinants of the genotoxic and carcinogenic activity of benzo[a]pyrene. nih.gov
Interactive Data Table: Enantiomeric Composition of B[a]P Dihydrodiols from M. vanbaalenii PYR-1 Metabolism nih.gov
| Dihydrodiol Metabolite | Absolute Stereochemistry | Enantiomeric Composition | Optical Purity |
| Benzo[a]pyrene cis-4,5-dihydrodiol | 4S,5R and 4R,5S | 30% (4S,5R) and 70% (4R,5S) | 40% |
| Benzo[a]pyrene cis-11,12-dihydrodiol | 11S,12R | Not applicable (single enantiomer formed) | 100% |
| Benzo[a]pyrene trans-11,12-dihydrodiol | 11S,12S and 11R,12R | Equal mixture (racemic) | 0% |
Advanced Methodologies for the Study of Trans Benzo a Pyrene 4,5 Dihydrodiol
Synthetic Chemistry Approaches for Research-Grade trans-Benzo[a]pyrene-4,5-dihydrodiol
The availability of pure, well-characterized this compound is a prerequisite for toxicological and metabolic research. Chemical synthesis provides a reliable source of this compound and its isomers, as well as radiolabeled versions crucial for metabolic tracing studies.
Chemical Synthesis of this compound and its Isomers
The synthesis of this compound and other dihydrodiol isomers of benzo[a]pyrene (B130552) has been a subject of extensive research to provide authentic standards for metabolite identification. acs.orgacs.org One established method involves the oxidation of the parent hydrocarbon, benzo[a]pyrene, followed by hydrolysis of the resulting epoxide. For instance, the K-region 4,5-oxide of benzo[a]pyrene can be hydrolyzed to yield the corresponding trans-4,5-dihydrodiol. nih.gov The synthesis of various dihydrodiols, including the 4,5-dihydrodiol, allows for the chromatographic and spectroscopic differentiation of these isomers, which is critical for understanding the complex metabolic pathways of benzo[a]pyrene. aacrjournals.org
The synthesis of research-grade benzo[a]pyrene metabolites often involves multi-step procedures. For example, the synthesis of 13C2-labeled analogues of benzo[a]pyrene and its metabolites, including dihydrodiols, has been achieved through a sequence involving a Pd-catalyzed Suzuki-Miyaura coupling, a Wittig reaction, epoxidation, and subsequent acid-catalyzed cyclization. nih.gov This approach allows for the introduction of stable isotopes, which are invaluable for mass spectrometry-based quantification.
Key synthetic intermediates and products in the preparation of benzo[a]pyrene dihydrodiols include:
Benzo[a]pyrene-4,5-oxide: A precursor that can be hydrolyzed to the trans-4,5-dihydrodiol.
Various naphthalene (B1677914) and benzene (B151609) derivatives: Used as building blocks in multi-step syntheses. nih.gov
The characterization of synthetic products is rigorously performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.
Analytical Techniques for Isolation, Identification, and Quantification
A combination of powerful analytical techniques is employed to isolate, identify, and quantify this compound and other metabolites from complex biological mixtures. High-performance liquid chromatography is the primary tool for separation, while mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed structural information.
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of benzo[a]pyrene metabolites, including this compound. aacrjournals.orgnih.govnih.gov The method's high resolving power allows for the separation of a complex mixture of metabolites from the parent compound and from each other. scilit.com
Reversed-phase HPLC, typically using a C18 column, is the most common mode of separation. nih.gov A gradient elution system with a mobile phase consisting of methanol (B129727)/water or acetonitrile/water is frequently used to achieve optimal separation of the various metabolites, which span a range of polarities. nih.govnih.gov For instance, a linear gradient from 50% to 85% methanol can effectively separate BaP-4,5-dihydrodiol from other metabolites like BaP-9,10-dihydrodiol and BaP-7,8-dihydrodiol. nih.gov
Detection is often performed using UV-Vis absorbance, with 254 nm being a common wavelength for detecting the pyrene (B120774) aromatic system. nih.gov Fluorescence detection offers higher sensitivity and selectivity, which is particularly advantageous for trace-level analysis in biological samples. nih.govfishersci.comthermofisher.com The inherent fluorescence of benzo[a]pyrene and its metabolites makes this detection method highly suitable. aacrjournals.org
HPLC methods have been developed to separate a wide array of benzo[a]pyrene metabolites, including:
Dihydrodiols (e.g., 4,5-, 7,8-, and 9,10-dihydrodiols) aacrjournals.org
Phenols (e.g., 3-hydroxy and 9-hydroxy B[a]P) nih.gov
Quinones (e.g., B[a]P-1,6-dione, -3,6-dione) aacrjournals.org
The following table summarizes typical HPLC conditions used for the analysis of benzo[a]pyrene metabolites:
| Parameter | Condition | Reference |
| Column | Nucleosil® C18 reverse phase (250 x 4 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile/water or Methanol/water gradient | nih.gov |
| Flow Rate | 0.6 ml/min | nih.gov |
| Detection | UV at 254 nm or Fluorescence | nih.govnih.gov |
| Temperature | 35°C | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the structural elucidation and quantification of benzo[a]pyrene metabolites, including dihydrodiols. nih.govcapes.gov.br For GC analysis, the polar hydroxyl groups of the dihydrodiols must first be derivatized to increase their volatility. Trimethylsilylation is a common derivatization procedure for this purpose. nih.gov
The separation of the derivatized metabolites is typically achieved on capillary columns, such as those with Dexsil-300 or OV-1 stationary phases. nih.gov These columns can successfully separate the seven different diol isomers of benzo[a]pyrene. nih.govcapes.gov.br
The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized metabolites. This allows for the unambiguous identification of specific isomers. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity, especially in complex matrices. shimadzu.comresearchgate.netresearchgate.net
GC-MS has been successfully applied to identify and quantify a range of benzo[a]pyrene derivatives, although some challenges remain, such as the co-elution of certain phenol (B47542) isomers. nih.gov The technique is particularly useful for differentiating between the various dihydrodiol isomers based on their retention times and mass spectra. nih.gov
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Metabolite Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive characterization of benzo[a]pyrene metabolites. nih.govkoreascience.kr
Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like HPLC or GC, provides crucial information about the molecular weight and structure of metabolites. nih.govnih.gov High-resolution mass spectrometry can determine the elemental composition of a metabolite, aiding in its identification. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are unique to specific isomers, allowing for their differentiation. nih.gov For instance, selected reaction monitoring (SRM) transitions can be established for different classes of metabolites, such as dihydrodiols, phenols, and quinones, enabling their specific detection and quantification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. nih.govkoreascience.kr ¹H NMR and ¹³C NMR spectra are used to elucidate the precise structure of metabolites, including the stereochemistry of the hydroxyl groups in dihydrodiols. nih.govresearchgate.netchemicalbook.comcdnsciencepub.com For example, the ¹³C NMR spectrum of ¹³C-labeled benzo[a]pyrene exhibits characteristic peaks that confirm the position of the isotopic labels. nih.gov NMR is also instrumental in characterizing the structure of synthetic standards, ensuring their identity before use in metabolic studies. nih.gov
The combined use of MS and NMR allows for the unambiguous identification and structural elucidation of novel metabolites and provides the definitive evidence required for characterizing the metabolic pathways of benzo[a]pyrene.
32P-Postlabeling Assay for DNA Adduct Detection
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This technique is capable of detecting adducts at frequencies as low as one in 10¹⁰ nucleotides, making it suitable for studying DNA modifications resulting from exposure to environmental carcinogens like benzo[a]pyrene. nih.gov The assay involves four primary steps:
Enzymatic Digestion: DNA is broken down into its constituent nucleoside 3'-monophosphates. nih.gov
Adduct Enrichment: The fraction of the DNA digest containing the adducted nucleotides is concentrated. nih.gov
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is labeled with a radioactive phosphate (B84403) group (³²P) from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.govnih.gov
Separation and Quantification: The ³²P-labeled adducts are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and then measured by their radioactive decay. nih.gov
In the context of benzo[a]pyrene metabolites, the ³²P-postlabeling assay has been instrumental. Studies on benzo[a]pyrene (BP) have shown that its metabolic activation leads to the formation of multiple DNA adducts. nih.gov For instance, the activation of BP by rat liver microsomes resulted in five detectable adducts. nih.gov The major adduct, often accounting for a significant percentage of the total, is typically formed from the reaction of the ultimate carcinogen, benzo[a]pyrene diol epoxide (BPDE), with the N² position of deoxyguanosine. nih.gov The assay has been successfully used to map and identify adducts formed from the (+)- and (-)-enantiomers of the anti-dihydrodiol epoxide of benzo[a]pyrene, demonstrating its power in distinguishing between stereoisomeric adducts. nih.gov
Table 1: General Steps of the ³²P-Postlabeling Assay
| Step | Description | Key Reagents/Enzymes |
|---|---|---|
| 1 | DNA Digestion | Micrococcal nuclease, Spleen phosphodiesterase |
| 2 | Adduct Enrichment | Nuclease P1 digestion or solvent extraction |
| 3 | 5'-Labeling | T4 polynucleotide kinase, [γ-³²P]ATP |
| 4 | Separation & Detection | Thin-Layer Chromatography (TLC), Autoradiography |
Chiral Stationary Phase Chromatography for Enantiomeric Resolution
The separation of enantiomers (non-superimposable mirror images) of this compound is critical for understanding their distinct biological activities. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the definitive method for this purpose. nih.gov CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
The stationary phase is typically composed of a chiral selector molecule immobilized on a silica (B1680970) support. For benzo[a]pyrene metabolites, polysaccharide-based or Pirkle-type CSPs, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine, have been effectively used. nih.gov These columns separate enantiomers based on the formation of transient diastereomeric complexes with differing stabilities, which results in different retention times on the column. nih.gov
Research has demonstrated the successful resolution of enantiomers of various benzo[a]pyrene dihydrodiols and their derivatives. nih.govasm.org For example, the enantiomers of benzo[a]pyrene cis-4,5-dihydrodiol were baseline-separated using CSP-HPLC, allowing for the determination of their absolute stereochemistry (4S,5R and 4R,5S). asm.org This separation is a prerequisite for subsequent analysis by techniques like circular dichroism to confirm the absolute configuration of each eluted enantiomer. nih.gov
Table 2: Examples of Chiral Stationary Phases in Benzo[a]pyrene Metabolite Resolution
| Chiral Stationary Phase (CSP) | Basis of Separation | Application Example | Reference |
|---|---|---|---|
| (R)-N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Resolution of enantiomeric BP diol-epoxides and tetrols | nih.gov |
| (S)-N-(3,5-dinitrobenzoyl)leucine | π-π interactions, hydrogen bonding, dipole stacking | Resolution of enantiomeric BP diol-epoxides | nih.gov |
| Polysaccharide-based CSPs | Formation of transient diastereomeric complexes | General resolution of PAH dihydrodiol enantiomers | asm.org |
UV-Visible and Circular Dichroism Spectroscopy for Structural and Stereochemical Analysis
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful non-destructive techniques used in tandem to elucidate the structural and stereochemical features of molecules like this compound.
UV-Visible Spectroscopy provides information about the electronic structure of the molecule. The fused aromatic ring system of benzo[a]pyrene and its derivatives gives rise to characteristic absorption spectra in the UV-Vis region. The saturation of the 4,5-bond in this compound alters the chromophore compared to the parent benzo[a]pyrene. Metabolites of trans-B[a]P-4,5-diol, such as bis-diols, exhibit distinct UV spectra with major absorbance bands that can be used for identification. For example, diastereomers of trans,trans-B[a]P-1,2:4,5-bis-diol show dominant absorbances at 251, 279, and 291 nm. acs.org This spectral fingerprint is a valuable tool for identifying metabolites in complex biological mixtures. acs.org
Circular Dichroism (CD) Spectroscopy is essential for stereochemical analysis. It measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers, by definition, produce CD spectra that are mirror images of each other. This property is exploited to determine the absolute configuration of separated enantiomers of benzo[a]pyrene metabolites. nih.govnih.gov The sign of the CD bands can be correlated to a specific absolute configuration (e.g., R or S). acs.org In studies of DNA adducts formed by benzo[a]pyrene diol epoxides, induced CD signals in the region of the pyrene chromophore (around 350 nm) have been used to probe the conformation and absolute configuration of the adduct within the DNA helix. acs.org The combination of HPLC separation followed by CD analysis is the standard method for confirming the enantiomeric purity and assigning the absolute stereochemistry of chiral metabolites. nih.govnih.gov
Table 3: Spectroscopic Data for Benzo[a]pyrene Derivatives
| Compound/Adduct | Technique | Key Spectral Features | Significance | Reference |
|---|---|---|---|---|
| trans,trans-B[a]P-1,2:4,5-bis-diol | UV-Vis Spectroscopy | Absorbance maxima at 251, 279, 291 nm | Structural identification of the metabolite | acs.org |
| (+)-trans-anti-BPDE-N²-dG adduct | Circular Dichroism | Induced CD signal around 350 nm | Probing adduct conformation and stereochemistry | acs.org |
| Resolved BP Diol-Epoxide Enantiomers | Circular Dichroism | Mirror-image CD spectra | Confirmation of enantiomeric resolution and absolute configuration | nih.gov |
Computational and Theoretical Investigations of Trans Benzo a Pyrene 4,5 Dihydrodiol
Molecular Modeling of Metabolic Reactions and Enzyme-Substrate Interactions
Molecular modeling techniques, including molecular docking, are instrumental in elucidating the interactions between B[a]P metabolites and the enzymes responsible for their biotransformation. The metabolic activation of B[a]P is a multi-step process involving enzymes like cytochrome P450 (CYP) and epoxide hydrolase (EH). researchgate.netoup.com While much of the focus has been on the "bay-region" pathway leading to the highly carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), computational models also help understand the processing of other metabolites like the K-region trans-B[a]P-4,5-dihydrodiol.
It has been proposed that CYP1A1 and CYP1B1 are the primary enzymes responsible for the metabolic activation of B[a]P. osti.gov Computational studies simulate the binding of B[a]P and its dihydrodiol metabolites within the active sites of these enzymes. For instance, modeling of the related B[a]P-7,8-dihydrodiol shows that human P450 1B1 and 1A1 can efficiently metabolize it towards the ultimate carcinogenic diol epoxide. oup.com The rates of formation for the 7,8-diol metabolite are significant for both enzymes. oup.com
Molecular docking simulations have been used to compare the binding affinities of B[a]P and its metabolites to various enzymes. In silico studies on the interactions of B[a]P and BPDE with glutathione-S-transferase (GST), a detoxification enzyme, revealed that both compounds could occupy the substrate-binding site, interacting with key amino acid residues like TYR A:54, TRY A:208, and PHE A:55. nih.gov Such studies help predict the potential for competitive inhibition and the efficiency of detoxification pathways. The differences in binding affinity and interaction patterns between various B[a]P dihydrodiols and metabolizing enzymes are crucial for determining their ultimate biological fate. nih.gov For example, the ratio of DNA specific activity to protein specific activity is extremely low (0.03) for 9,10-dihydroxy-9,10-dihydro-B[a]P compared to a high ratio (1.51) for 7,8-dihydroxy-7,8-dihydro-B[a]P, indicating significant differences in their interactions with nuclear macromolecules. nih.gov
| Enzyme | Role in B[a]P Metabolism | Key Findings from Molecular Modeling | References |
|---|---|---|---|
| Cytochrome P450 1A1 (CYP1A1) | Phase I: Oxidation of B[a]P to epoxides | Efficiently metabolizes B[a]P and its dihydrodiols. oup.com Proposed as a primary enzyme for metabolic activation. osti.gov | oup.comosti.gov |
| Cytochrome P450 1B1 (CYP1B1) | Phase I: Oxidation of B[a]P to epoxides | Metabolizes B[a]P along the pathway to the diol epoxide. oup.com Contributes significantly to extra-hepatic xenobiotic metabolism. oup.com | oup.com |
| Epoxide Hydrolase (mEH) | Phase I: Hydrolysis of epoxides to dihydrodiols | Converts B[a]P-epoxides to dihydrodiols, including the 4,5-dihydrodiol and 7,8-dihydrodiol. oup.com | oup.com |
| Glutathione-S-Transferase (GST) | Phase II: Detoxification | B[a]P and its metabolites can bind to the active site, potentially inhibiting detoxification of other substrates. nih.gov | nih.gov |
Quantum Chemical Calculations for Reactivity and Adduct Formation Mechanisms
Quantum chemical calculations are employed to investigate the electronic properties of B[a]P metabolites, providing a theoretical basis for their reactivity and carcinogenic potential. zu.edu.ua These methods can predict the ease of formation of reactive intermediates and their subsequent reactions with biological nucleophiles like DNA.
Semi-empirical methods have been used to calculate the energies of the lower electronically excited states of B[a]P metabolite molecules. zu.edu.ua By analyzing the occupancy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the distribution of electron density during molecular excitation, which relates to chemical reactivity. zu.edu.ua Theoretical calculations have been performed for a series of B[a]P metabolites, including the weakly carcinogenic 4,5-dihydrodiol-B[a]P, to correlate their electronic structure with biological activity. zu.edu.ua The results of these calculations for benzo[a]pyrene's absorption spectra show good correlation with experimental data, lending reliability to the theoretical predictions for its metabolites. zu.edu.ua
The "bay-region" theory, which successfully predicts the high carcinogenicity of diol epoxides like BPDE, is itself based on quantum mechanical calculations. ucsf.edu These calculations predict that a carbonium ion is more easily formed at benzylic positions of saturated benzo rings that are adjacent to a sterically hindered "bay region". ucsf.edu While the K-region epoxide that leads to trans-B[a]P-4,5-dihydrodiol is not in a bay region, quantum calculations can still elucidate the mechanism of its formation and its potential to react further. The formation of DNA adducts is a result of covalent binding between electrophilic metabolites and nucleophilic sites in DNA. zu.edu.ua Quantum chemistry helps to model the reaction pathways, transition states, and activation energies involved in the formation of these adducts, explaining the preference for certain binding sites on DNA bases.
| Metabolite | Carcinogenic Activity | Key Theoretical Finding | References |
|---|---|---|---|
| 4,5-dihydrodiol-BP | Weak | Calculations of spectroscopic properties help to establish a correlation with its observed low carcinogenic effect. zu.edu.ua | zu.edu.ua |
| BP 7,8-dihydrodiol | High (precursor) | The long-wave bands in its absorption spectra are calculated to be intense, part of a series leading to the ultimate carcinogen. zu.edu.ua | zu.edu.ua |
| BP 7,8-dihydrodiol-9,10-epoxide (BPDE) | High | Quantum mechanical calculations predict high reactivity at the C-10 position, which is adjacent to the 'bay region'. ucsf.edu | ucsf.edu |
Structure-Activity Relationship (SAR) Analysis of trans-Benzo[a]pyrene-4,5-dihydrodiol and its Derivatives
Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule dictates its biological activity. For B[a]P metabolites, SAR helps to distinguish between weakly carcinogenic compounds like trans-B[a]P-4,5-dihydrodiol and highly potent carcinogens derived from the 7,8-dihydrodiol. zu.edu.uanih.gov
The position of the dihydrodiol group on the benzo[a]pyrene framework is a critical determinant of carcinogenic potential. The trans-B[a]P-4,5-dihydrodiol is a "K-region" metabolite. The K-region was an early focus of PAH carcinogenicity research, but it is now understood that metabolites in this region are generally less carcinogenic than the "bay-region" diol epoxides. ucsf.edu Theoretical investigations support this observation; quantum-chemical calculations performed on various B[a]P metabolites, including 4,5-dihydrodiol-BP, help to establish a theoretical basis for their classification as weak or strong carcinogens. zu.edu.ua
SAR studies reveal that specific structural features are essential for potent biological activity. researchgate.net In the context of B[a]P, the metabolic pathway that leads to a diol epoxide in the bay region is the most critical for high carcinogenicity. ucsf.edu The trans-B[a]P-4,5-dihydrodiol is formed from a K-region epoxide and is typically a detoxification product. Its structure does not lend itself to the formation of a highly reactive bay-region epoxide. Analysis of various derivatives and isomers through computational methods allows for a systematic exploration of how modifications to the structure impact interactions with enzymes and DNA, thereby building a comprehensive SAR model. nih.gov
Prediction of DNA Binding Affinity and Adduct Conformations
Once a reactive metabolite is formed, its ability to bind to DNA and the specific structure of the resulting adduct are key to its mutagenic and carcinogenic effects. Computational simulations are vital for predicting the binding affinity and conformational outcomes of these interactions. researchgate.netepa.gov
Upon metabolic activation to an epoxide, B[a]P derivatives can form covalent adducts with DNA, primarily at the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). researchgate.netnih.gov While the highly mutagenic (+)-anti-BPDE shows a strong preference for forming adducts with dG, other epoxides can show different preferences. researchgate.net
Computational modeling and NMR studies have revealed that BPDE-DNA adducts can adopt several conformations. Two principal conformations have been identified for adducts at the primer-template junction in the presence of a DNA polymerase: one where the bulky pyrene (B120774) ring is intercalated between DNA base pairs, and another where it is exposed in the major groove of the DNA helix. nih.gov The solvent-exposed conformation appears more favorable for DNA replication to proceed past the lesion. nih.gov Theoretical studies also suggest that some adducts can reside in the minor groove, causing minimal distortion to the DNA double helix. ucsf.edu The specific conformation is influenced by the stereochemistry of the diol epoxide and the DNA sequence context. nih.gov These conformational differences are critical as they influence the efficiency of DNA repair and the likelihood of introducing mutations during DNA replication.
| Adduct Conformation | Description | Implication | References |
|---|---|---|---|
| Intercalated | The pyrene moiety is inserted between the DNA base pairs. | Causes significant distortion and can block DNA replication. | nih.gov |
| Solvent-Exposed (Major Groove) | The pyrene moiety resides in the major groove of the DNA, exposed to the solvent. | May be more favorable for translesion DNA synthesis, potentially leading to mutations. | nih.gov |
| Minor Groove | The pyrene moiety is positioned in the minor groove of the DNA. | Theoretically causes minimal distortion to the DNA helix. | ucsf.edu |
Future Research Directions and Translational Implications
Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites
While the primary metabolic activation pathway of benzo[a]pyrene (B130552) (B[a]P) to diol epoxides is well-established, there is growing evidence suggesting the existence of alternative and secondary metabolic routes that warrant further investigation. nih.govoup.com Research has shown that B[a]P can be metabolized into a variety of products, including phenols, quinones, and dihydrodiols, through the action of phase I and phase II enzymes. nih.gov The hepatobiliary system, in particular, is a primary site for the metabolism of polycyclic aromatic hydrocarbons like B[a]P, producing both primary and secondary oxidation products. oup.com
Future studies should aim to identify and characterize these less-explored pathways and the novel metabolites that arise from them. For instance, research in rats has identified metabolites such as 3-hydroxy-trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene as a biliary metabolite of 3-hydroxybenzo[a]pyrene, indicating secondary metabolic processes. nih.gov Furthermore, microbial degradation of B[a]P has been shown to produce a range of metabolites, including cis-4,5-dihydrodiol and subsequent ring-fission products, highlighting the diverse metabolic capabilities of different biological systems. asm.orgmdpi.com The identification of these novel metabolites could reveal new mechanisms of toxicity and detoxification, providing a more complete picture of the biological fate of trans-Benzo[a]pyrene-4,5-dihydrodiol.
A key area of future research will be to understand the enzymatic processes that lead to these novel metabolites. While cytochrome P450 enzymes are known to be central to B[a]P metabolism, the specific roles of different P450 isozymes and other enzyme systems, such as peroxidases, in generating these alternative metabolites are not fully understood. nih.gov
In-depth Analysis of Stereospecific Metabolic and Genotoxic Effects
The metabolism of benzo[a]pyrene and its derivatives is highly stereoselective, meaning that different stereoisomers of the metabolites are formed at different rates and have distinct biological activities. nih.govscilit.com The spatial arrangement of atoms in these molecules significantly influences their interaction with enzymes and DNA. It is known that the metabolism of B[a]P by cytochrome P450 and epoxide hydrolase is stereoselective, leading to the formation of specific enantiomers of benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). researchgate.net These stereoisomers exhibit marked differences in their mutagenic and carcinogenic properties. researchgate.net
Future research must focus on a more detailed analysis of the stereospecificity of the enzymes involved in the metabolism of this compound. This includes identifying the specific enzyme isoforms responsible for the formation of different stereoisomers and understanding the factors that influence this selectivity. For example, studies with rat liver microsomes have demonstrated the stereoselective metabolism of dibenz(a,h)anthracene to its trans-dihydrodiols, with the resulting enantiomers showing different mutagenic potentials. nih.gov
A deeper understanding of the stereospecific genotoxic effects is also critical. Research has shown that the different stereoisomers of BPDE have varying abilities to form DNA adducts and induce mutations. researchgate.netwikipedia.org Future investigations should aim to precisely quantify the formation of specific DNA adducts from each stereoisomer of this compound metabolites and correlate this with specific patterns of mutations and, ultimately, carcinogenic outcomes. This knowledge is essential for developing more accurate risk assessments and for identifying individuals who may be more susceptible to the carcinogenic effects of B[a]P due to their specific metabolic profiles.
Advanced Approaches for Real-time Monitoring of this compound Biotransformation
Developing sensitive and real-time methods to monitor the biotransformation of this compound is a critical step towards understanding its dynamic behavior in biological systems. Current methods often rely on the analysis of metabolites in collected samples, such as through high-pressure liquid chromatography (HPLC). nih.govcdc.gov While effective, these techniques typically provide a snapshot in time rather than a continuous picture of metabolic processes.
Future research should focus on the development and application of advanced analytical techniques for real-time monitoring. This could include the use of sophisticated imaging techniques and biosensors capable of detecting and quantifying specific metabolites within living cells or tissues. The use of HPLC coupled with fluorescence detection or mass spectrometry has proven to be a powerful tool for separating and identifying B[a]P metabolites. nih.govmdpi.com Further advancements in these technologies, such as improved sensitivity and resolution, will be crucial.
Moreover, the use of three-dimensional (3D) organoid cultures represents a significant advancement in studying xenobiotic metabolism. mdpi.com These in vitro systems more closely mimic the structure and function of human tissues compared to traditional 2D cell cultures. mdpi.com Future studies should increasingly utilize organoids derived from various human tissues to monitor the biotransformation of this compound in a more physiologically relevant context. mdpi.com This will allow for a more accurate assessment of tissue-specific metabolism and toxicity. The development of analytical methods compatible with these 3D culture systems will be a key area of innovation.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological impact of this compound, it is essential to integrate data from various "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur within a cell or organism upon exposure to a xenobiotic. mdpi.comnih.govnih.gov
Future research should employ a systems toxicology approach, integrating data from multiple omics platforms to construct a detailed network of the pathways perturbed by this compound and its metabolites. nih.govacs.org For example, metabolomics and proteomics studies have been used to investigate the effects of B[a]P on esophageal cells, revealing significant metabolic disorders and alterations in protein expression. nih.gov Transcriptomic analyses have also shed light on the gene expression changes induced by B[a]P in various cell types. mdpi.comnih.gov
By combining these datasets, researchers can identify key molecular initiating events, understand the complex interplay between different biological pathways, and uncover novel biomarkers of exposure and effect. nih.govresearchgate.net This integrated approach will be instrumental in building predictive models of toxicity and in identifying potential targets for intervention. A multi-omics network toxicology approach has been proposed to elucidate the role of B[a]P in ovarian cancer, integrating gut microbiota dynamics and Mendelian randomization. nih.gov Such innovative strategies will be pivotal in translating basic research findings into tangible applications for human health risk assessment and the prevention of B[a]P-induced diseases.
Q & A
Q. What analytical techniques are recommended for identifying trans-Benzo[a]pyrene-4,5-dihydrodiol and its isomers in microbial degradation studies?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is a primary tool for identifying this compound. Key spectral markers include a molecular ion peak (M⁺) at m/z 286, with fragmentation patterns such as m/z 268 (loss of H₂O) and m/z 252 (loss of two hydroxyl groups). Retention time alignment with synthesized standards or literature data (e.g., 23.62 min in GC-MS) is critical for confirmation .
Q. How do microbial strains initiate the biodegradation of Benzo[a]pyrene (BaP) to form trans-4,5-dihydrodiol?
Methodological Answer: Aerobic bacteria like Pannonibacter sp. JPA3 utilize dioxygenases to oxidize BaP at the C4–C5 positions, forming cis-4,5-dihydrodiol as an intermediate. This is followed by enzymatic or abiotic isomerization to the trans-configuration. Strain-specific pathways (e.g., cytochrome P450 activity in Mycobacterium spp.) may produce epoxide precursors like BaP-4,5-oxide, which are hydrolyzed to dihydrodiols .
Q. What are the primary challenges in quantifying this compound in environmental samples?
Methodological Answer: Key challenges include:
- Co-elution with isomers : Use high-resolution GC-MS or HPLC with diode-array detection to differentiate trans-4,5-dihydrodiol from 7,8- or 9,10-dihydrodiols.
- Lack of commercial standards : Synthesize reference compounds via microbial transformation (e.g., using Citrobacter sp. HJS-1) or chemical epoxidation followed by hydrolysis .
Advanced Research Questions
Q. How do contradictory data on BaP-4,5-dihydrodiol toxicity influence experimental design in bioremediation studies?
Methodological Answer: While cis-4,5-dihydrodiol is less toxic than BaP, its trans-isomer and downstream metabolites like BaP-7,8-dihydrodiol-9,10-oxide (a known carcinogen) may accumulate. To address this:
Q. What experimental approaches resolve discrepancies in BaP degradation pathways across aerobic and anaerobic systems?
Methodological Answer:
Q. How can molecular docking and homology modeling predict the regioselectivity of BaP-4,5-dihydrodiol formation?
Methodological Answer:
- Build homology models of dioxygenase enzymes (e.g., using Pannonibacter sp. JPA3) based on crystal structures from related strains.
- Perform docking simulations with BaP to identify binding affinities at C4–C5 vs. other positions. Validate predictions with mutagenesis studies (e.g., active-site residue substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
